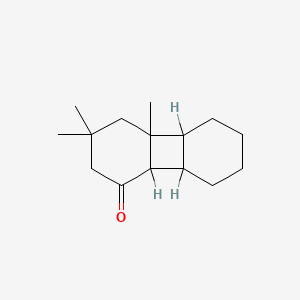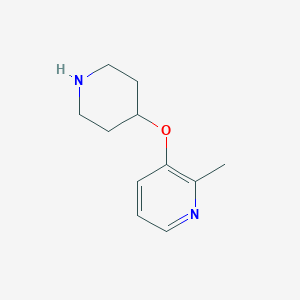
2-methyl-3-(4-piperidinyloxy)Pyridine
描述
2-methyl-3-(4-piperidinyloxy)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
化学反应分析
Types of Reactions
2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Sodium hydride or potassium carbonate can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-carboxypyridine
Reduction: 2-Methyl-3-(piperidin-4-yloxy)piperidine
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- 3-(Piperidin-4-yloxy)methylpyridine
- 2-(Piperidin-4-yloxy)methylpyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride .
Uniqueness
2-methyl-3-(4-piperidinyloxy)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperidin-4-yloxy group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-methyl-3-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |
InChI 键 |
YSRXVYOLINGXBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)OC2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
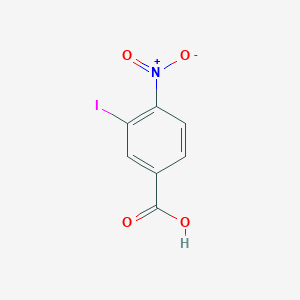

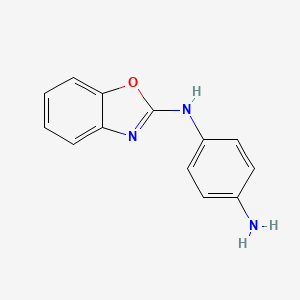



![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)
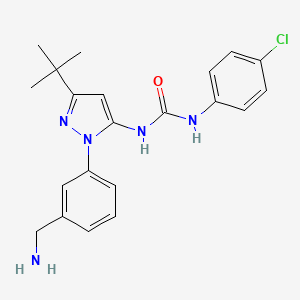


![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)

